Chirality and Spectroscopic Fingerprint: BFACN as the Simplest Chiral Polyhaloacetonitrile vs. Achiral Analogs
Bromofluoroacetonitrile possesses a single stereogenic carbon center (C-2 with H, Br, F, CN substituents), making it one of the simplest chiral organofluorine compounds amenable to gas-phase spectroscopic study. In contrast, bromoacetonitrile (CH₂BrCN), fluoroacetonitrile (CH₂FCN), and bromodifluoroacetonitrile (CBrF₂CN) are all achiral, lacking the necessary four different substituents on a single carbon [1]. The complete rotational spectrum of BFACN has been quantitatively characterized by chirped-pulse Fourier transform microwave spectroscopy: 264 distinct transitions were recorded for the ⁷⁹Br isotopologue and 239 transitions for the ⁸¹Br isotopologue in the 8–14 GHz region, and the complete ⁷⁹Br, ⁸¹Br, and ¹⁴N nuclear quadrupole coupling tensors were determined for the first time [1]. This dataset establishes BFACN as a benchmark chiral probe for developing and validating enantiomer-specific rotational spectroscopy methods, a capability that its achiral analogs fundamentally cannot provide [2].
| Evidence Dimension | Chirality and microwave spectroscopic characterization |
|---|---|
| Target Compound Data | Chiral (one stereogenic center at C-2); 264 transitions (⁷⁹Br), 239 transitions (⁸¹Br) recorded by CP-FTMW spectroscopy in 8–14 GHz range; complete nuclear quadrupole coupling tensors determined for ⁷⁹Br, ⁸¹Br, and ¹⁴N. |
| Comparator Or Baseline | Bromoacetonitrile (CH₂BrCN): achiral. Fluoroacetonitrile (CH₂FCN): achiral. Bromodifluoroacetonitrile (CBrF₂CN): achiral. None of these analogs possess a stereogenic carbon center. |
| Quantified Difference | BFACN is chiral; all three mono-halogenated and gem-difluorinated analogs are achiral. 503 total rotational transitions experimentally measured for BFACN vs. zero chiral transitions possible for achiral comparators. |
| Conditions | Pulsed-jet chirped-pulse Fourier transform microwave spectrometer, 8–14 GHz, supersonic expansion; Grubbs et al., J. Mol. Spectrosc. 2009. |
Why This Matters
For laboratories developing chiral analytical methods, enantiomer-specific detection protocols, or needing a well-characterized chiral organofluorine spectroscopic standard, BFACN is the only candidate among simple haloacetonitriles that provides a validated, quantitatively mapped rotational spectrum with complete quadrupole tensor data.
- [1] Grubbs, G. S.; Long, B. E.; Powoski, R. A.; Cooke, S. A. Chirped-Pulse Fourier Transform Microwave Spectroscopy of the Simple Chiral Compound Bromofluoroacetonitrile, CHBrFCN. J. Mol. Spectrosc. 2009, 258 (1–2), 1–5. DOI: 10.1016/j.jms.2009.08.010. View Source
- [2] Patterson, D.; Doyle, J. M. Fourier Transform Microwave Spectroscopy for Enantiomer-Specific Detection of Chiral Molecules. US Patent Application, 2013. Referenced in Grubbs et al. 2009 citation network. View Source
